2-Methyl-2,7-diazaspiro[4.5]decan-1-one
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Overview
Description
2-Methyl-2,7-diazaspiro[45]decan-1-one is a chemical compound with the molecular formula C9H17N2O It is a spirocyclic compound, meaning it contains a unique ring structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,7-diazaspiro[4.5]decan-1-one typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method involves the cyclization of a linear precursor containing both amine and ketone functionalities. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,7-diazaspiro[4.5]decan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, often under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide), often under controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield halogenated or alkylated derivatives.
Scientific Research Applications
2-Methyl-2,7-diazaspiro[4.5]decan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2,7-diazaspiro[4.5]decan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of receptor interaction protein kinase 1 (RIPK1), thereby blocking the activation of the necroptosis pathway, which is involved in programmed cell death . This inhibition can have therapeutic potential in treating inflammatory diseases and cancer.
Comparison with Similar Compounds
2-Methyl-2,7-diazaspiro[4.5]decan-1-one can be compared with other spirocyclic compounds, such as:
2,8-Diazaspiro[4.5]decan-1-one: This compound has similar structural features but differs in the position of the nitrogen atoms within the ring structure.
3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one: This compound contains an oxygen atom within the ring structure, which can influence its chemical reactivity and biological activity.
The uniqueness of 2-Methyl-2,7-diazaspiro[4
Properties
IUPAC Name |
2-methyl-2,9-diazaspiro[4.5]decan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-11-6-4-9(8(11)12)3-2-5-10-7-9/h10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGBOQLUNPTPFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1=O)CCCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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